molecular formula C22H13ClF2N4O B5212451 3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5212451
M. Wt: 422.8 g/mol
InChI Key: VGXDOTAYGPYCLO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrido-pyrimidinone class, characterized by a fused tricyclic core with substituents at positions 3, 7, and 2. The 3-(3-chlorophenyl) and 7-(3,4-difluorophenyl) groups introduce halogenated aromatic moieties, while the 2-methyl group contributes steric bulk. These features influence its physicochemical properties, such as lipophilicity (logP ~2–3 estimated) and solubility, and may enhance target binding or metabolic stability compared to simpler analogs.

Properties

IUPAC Name

5-(3-chlorophenyl)-11-(3,4-difluorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF2N4O/c1-12-20(13-3-2-4-14(23)9-13)21-26-11-16-19(29(21)27-12)7-8-28(22(16)30)15-5-6-17(24)18(25)10-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXDOTAYGPYCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name / ID Substituents Molecular Formula Molecular Weight logP Key Features
Target Compound 3-(3-ClPh), 7-(3,4-F₂Ph), 2-Me C₂₄H₁₅ClF₂N₄O ~460.86 (est.) ~2.5 Tricyclic core; dual halogenation enhances electronegativity and stability.
3-(4-ClPh)-2-Me-7-triazolyl analog 3-(4-ClPh), 2-Me, 7-(triazol-3-yl) C₁₈H₁₂ClN₇O 377.79 1.36 Triazole introduces H-bonding potential; lower logP suggests higher solubility.
7-(2,4-diOMePh) analog 3-(3-ClPh), 7-(2,4-OMePh), 2-Me C₂₅H₂₀ClN₃O₃ ~445.90 (est.) ~2.8 Methoxy groups increase electron density; may reduce metabolic stability vs. F-substituents.
MK82 3-(3-ClPh) C₁₁H₈ClN₃O 233.66 1.9 Simpler bicyclic structure; lacks pyrido ring and 7-aryl group.

Key Observations :

  • Molecular Complexity : The pyrido ring extension increases molecular weight (~460 vs. 233.66 in MK82 ), which may affect bioavailability but enhance target specificity.
  • logP Trends : Higher logP in the target (~2.5) compared to the triazolyl analog (1.36 ) suggests greater membrane permeability but lower aqueous solubility.

Pharmacokinetic Considerations

  • Metabolic Stability : Fluorine atoms in the target may reduce oxidative metabolism compared to methoxy-containing analogs (e.g., ).
  • Solubility Challenges : The high molecular weight and logP of the target compound could limit oral bioavailability, necessitating formulation optimization.

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